4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide
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Overview
Description
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide typically involves multiple steps. One common approach starts with the preparation of the morpholine ring, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The sulfonyl group is then introduced via sulfonation reactions, often using sulfonyl chlorides as reagents. The final step involves the formation of the benzamide structure through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may interact with various receptors or enzymes, modulating their activity. These interactions can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy groups but lacks the sulfonyl and benzamide structures.
N-Methylmorpholine: Contains the morpholine ring but lacks the methoxy, sulfonyl, and benzamide groups.
Uniqueness
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the sulfonyl group, in particular, distinguishes it from other similar compounds, providing unique interactions with biological targets and enhancing its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
4-methoxy-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-20(16-6-4-3-5-7-16)19(22)15-8-9-17(25-2)18(14-15)27(23,24)21-10-12-26-13-11-21/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULJJMZLFWLTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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